3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole

Catalog No.
S952709
CAS No.
1873362-96-9
M.F
C20H15Br2N
M. Wt
429.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole

CAS Number

1873362-96-9

Product Name

3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole

IUPAC Name

3,6-dibromo-9-(2,4-dimethylphenyl)carbazole

Molecular Formula

C20H15Br2N

Molecular Weight

429.1 g/mol

InChI

InChI=1S/C20H15Br2N/c1-12-3-6-18(13(2)9-12)23-19-7-4-14(21)10-16(19)17-11-15(22)5-8-20(17)23/h3-11H,1-2H3

InChI Key

COGSJUPRJUPYDR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C

3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is a specialized organic compound classified as a carbazole derivative. Its chemical formula is C20H15Br2NC_{20}H_{15}Br_{2}N, and it possesses a molecular weight of approximately 429.15 g/mol. The compound features two bromine atoms located at the 3 and 6 positions of the carbazole ring, along with a 2,4-dimethylphenyl substituent at the 9 position. This structural arrangement allows for unique chemical properties and reactivity, making it a valuable building block in organic synthesis and material science.

  • Organic light-emitting diodes (OLEDs): Carbazole derivatives can act as hole transporting materials in OLEDs.
  • Organic photovoltaics (OPVs): Some carbazole derivatives have shown promise as electron transporting materials in OPVs.
  • Organic Optoelectronic Materials

    Carbazole derivatives are well-known for their interesting optoelectronic properties, including fluorescence and conductivity. The carbazole core with bromine substitutions can influence these properties. The presence of the 2,4-dimethylphenyl group might further modify these functionalities. Research on similar carbazole derivatives with different substituents has shown promise in applications like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) []. However, studies specifically on 3,6-Dibromo-DMPC are yet to be reported.

  • Precursor for Suzuki Coupling Reactions

    The two bromine atoms (Br) at the 3rd and 6th positions of 3,6-Dibromo-DMPC are attractive targets for Suzuki coupling reactions. This versatile reaction allows the attachment of various functional groups to the carbazole core, enabling the design of novel materials with tailored properties. Research exploring Suzuki coupling reactions with similar dibromo-carbazole derivatives has been documented [].

  • Material Science Studies

    The combination of aromatic rings and bromine atoms in 3,6-Dibromo-DMPC could make it an interesting candidate for material science studies. The presence of these groups can influence properties like self-assembly, thermal stability, and interactions with other molecules. However, specific research on 3,6-Dibromo-DMPC in this context is currently limited.

, particularly cross-coupling reactions such as Suzuki and Kumada polymerizations. These reactions enable the formation of complex polymers and organic semiconductors, which are crucial for applications in electronics and optoelectronics . The compound can also undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine atoms.

The synthesis of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can be achieved through several methods:

  • Bromination: Starting from 9H-carbazole or its derivatives, bromination can be performed using bromine or brominating agents to introduce bromine at the 3 and 6 positions.
  • Cross-Coupling Reactions: The compound can be synthesized via palladium-catalyzed cross-coupling reactions where a suitable aryl halide (e.g., 2,4-dimethylphenyl) is coupled with a dibrominated carbazole precursor .
  • Functionalization: Further functionalization can be achieved by introducing other substituents through electrophilic aromatic substitution or nucleophilic attack on activated positions of the ring.

3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is primarily utilized in:

  • Organic Electronics: As a building block for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Material Science: In the development of polymers with tailored electronic properties.
  • Research: As a precursor in studies investigating structure-property relationships in carbazole-based materials .

Several compounds share structural similarities with 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole. Here are some notable examples for comparison:

Compound NameCAS NumberSimilarityUnique Features
3,6-Dibromo-9-(m-tolyl)-9H-carbazole890653-54-01.00Contains m-tolyl group instead of 2,4-dimethylphenyl
3,6-Dibromo-9-(3,5-dimethylphenyl)-9H-carbazole1786404-06-50.96Features different dimethyl substitution on phenyl
3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole1141017-77-71.00Only one bromine substitution at position 3
9-(1,1'-Biphenyl)-3-bromo-9H-carbazole1221237-88-20.94Incorporates biphenyl moiety for enhanced stability

The uniqueness of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole lies in its specific substitution pattern that influences its electronic properties and reactivity profiles compared to these similar compounds.

XLogP3

7.1

Dates

Modify: 2023-08-16

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